molecular formula C12H12O2Si B146891 Diphenylsilanediol CAS No. 947-42-2

Diphenylsilanediol

Cat. No.: B146891
CAS No.: 947-42-2
M. Wt: 216.31 g/mol
InChI Key: OLLFKUHHDPMQFR-UHFFFAOYSA-N
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Description

Diphenylsilanediol is a significant organosilicon compound with the chemical formula ( \text{C}{12}\text{H}{12}\text{O}_{2}\text{Si} ). It is a silanol, characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two phenyl groups. This compound forms tetrahedral molecules that create hydrogen-bonded columns in the solid state . This compound is known for its stability under normal conditions and its ability to act as an anticonvulsant, similar to phenytoin .

Mechanism of Action

Target of Action

Diphenylsilanediol is a silanol, a class of compounds characterized by two hydroxy groups attached to a silicon atom . It has been found to act as an anticonvulsant , similar to phenytoin . This suggests that its primary targets could be voltage-gated sodium channels in neurons, which are the primary targets of phenytoin.

Mode of Action

The mode of action of this compound is not well-documented. Given its similarity to phenytoin, it may work by stabilizing the inactive state of sodium channels, thereby reducing the ability of neurons to rapidly fire. This would decrease seizure activity, similar to the action of phenytoin

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly stated in the available literature. As an anticonvulsant, it may influence the neuronal signaling pathways by modulating the activity of sodium channels. This could potentially affect the propagation of action potentials in neurons, thereby influencing the overall excitability of the nervous system .

Result of Action

The primary known result of this compound’s action is its potential anticonvulsant effect . This implies that it could help reduce the frequency and severity of seizures, similar to other anticonvulsant drugs like phenytoin.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly documented in the available literature. Factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity. For instance, it has been noted that the presence of basic impurities can accelerate the condensation of the silanol groups .

Biochemical Analysis

Biochemical Properties

Diphenylsilanediol is known for its electrophilic properties, allowing it to undergo condensation reactions with various compounds such as acyl chlorides, ketones, and esters

Cellular Effects

It has been suggested that this compound can act as an anticonvulsant, similar to phenytoin . This suggests that it may have effects on neuronal cells and could potentially influence cell signaling pathways related to neuronal activity.

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions, but the presence of basic impurities can accelerate the condensation of the silanol groups . This suggests that its effects could change over time in laboratory settings, particularly in the presence of basic compounds.

Preparation Methods

Diphenylsilanediol can be synthesized through the hydrolysis of diphenyldichlorosilane. The reaction involves replacing the chlorine atoms on silicon with hydroxyl groups. Here are some common methods:

Industrial production methods typically involve controlled hydrolysis in the presence of an acid catalyst and an organic solvent, followed by heating and refluxing .

Properties

IUPAC Name

dihydroxy(diphenyl)silane
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InChI

InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
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InChI Key

OLLFKUHHDPMQFR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O
Source PubChem
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Molecular Formula

C12H12O2Si
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Related CAS

29226-39-9, 186972-90-7
Record name Diphenylsilanediol homopolymer
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Record name Poly[oxy(diphenylsilylene)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID3061340
Record name Diphenylsilanediol
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Molecular Weight

216.31 g/mol
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Physical Description

White powder; [Aldrich MSDS]
Record name Diphenylsilanediol
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CAS No.

947-42-2
Record name Diphenylsilanediol
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Record name Diphenylsilanediol
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Record name Diphenylsilanediol
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Record name Silanediol, 1,1-diphenyl-
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Record name DIPHENYLSILANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of diphenylsilanediol?

A: this compound has the molecular formula (C6H5)2Si(OH)2 and a molecular weight of 216.32 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A: Researchers frequently utilize infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 29Si NMR), and mass spectrometry (MS) to characterize this compound and its derivatives. [, , , ]

Q3: Are there any unique spectroscopic features of this compound?

A: Yes, the presence of the Si-O-H group in this compound results in characteristic IR absorptions, particularly for the Si-OH stretching and bending modes. []

Q4: How does this compound impact the properties of epoxy resins when used as a modifier?

A: Studies demonstrate that incorporating this compound into epoxy resins can enhance their hygrothermal resistance, leading to lower water absorption rates and improved dielectric properties. This improvement is attributed to this compound's ability to slow down crack generation and growth within the material during hygrothermal aging. []

Q5: How does the addition of this compound affect the thermal stability of polymers like polycarbonate and poly[methyl(trifluoropropyl)siloxane]?

A: Research indicates that incorporating this compound can enhance the thermal stability of these polymers. In polycarbonate/potassium-4-(phenylsulfonyl)benzenesulfonate systems, this compound contributed to a denser and more cohesive char structure, improving flame retardancy. [] In poly[methyl(trifluoropropyl)siloxane], the introduction of this compound units increased the temperature for 5% mass loss, indicating enhanced thermal stability. []

Q6: Can this compound be used to create transparent materials for optical applications?

A: Yes, this compound has been successfully incorporated into methacrylate-based polymers to create transparent materials for optoelectronic applications. These materials demonstrate excellent transparency, thermal stability, and improved resistance to discoloration, making them suitable for use in demanding optical environments. [, ]

Q7: What is the role of this compound in the synthesis of polytitanosiloxanes?

A: this compound serves as a reactant alongside tetrabutoxytitanium in the synthesis of polytitanosiloxanes. This reaction yields oligomers composed of various molecular weights, with some being oligo-polytitanosiloxanes and others being this compound oligomers. []

Q8: Can this compound be used to prepare cyclic siloxane compounds?

A: Yes, this compound is a key starting material for the synthesis of octaphenylcyclotetrasiloxane. In this process, this compound reacts with methanol in the presence of an alkaline catalyst to produce the desired cyclic siloxane. []

Q9: Have computational methods been used to study the condensation reactions of this compound?

A: Yes, first-principles calculations have been employed to investigate the mechanism of the sol-gel reaction involving this compound and 3-methacryloxypropyltrimethoxysilane. These calculations provide insights into reaction pathways, rates, and the formation of nanosized products during the sol-gel process. []

Q10: How does the structure of this compound contribute to its observed properties?

A10: The presence of two phenyl groups and two hydroxyl groups on the central silicon atom in this compound dictates its reactivity and physical properties. The hydroxyl groups can undergo condensation reactions to form Si-O-Si linkages, leading to the formation of oligomers and polymers. The phenyl groups contribute to the material's hydrophobicity and influence its interaction with other molecules.

Q11: Are there any known toxicological concerns associated with this compound?

A: While this compound itself hasn't been extensively studied for its toxicological profile, a related compound, diphenylsilandiol, was found to have toxic side effects in dogs, particularly affecting the liver and pancreas. [, ] These findings underscore the need for careful evaluation of potential toxicity when considering this compound and its derivatives for specific applications, particularly those involving biological systems.

Q12: What analytical techniques are used to analyze this compound oligomers?

A: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for analyzing this compound oligomers. This method allows for the separation and identification of different oligomeric species based on their molecular weight and fragmentation patterns. []

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